molecular formula C19H24N2O B5536606 N-(2,6-diisopropylphenyl)-N'-phenylurea

N-(2,6-diisopropylphenyl)-N'-phenylurea

Cat. No.: B5536606
M. Wt: 296.4 g/mol
InChI Key: HLGROQBDTIFHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-diisopropylphenyl)-N'-phenylurea is a chemical compound of significant interest in modern medicinal chemistry and drug discovery research. It belongs to the class of urea derivatives, which are inherent to numerous bioactive compounds and several clinically approved therapies . The urea functionality is prized for its ability to form multiple stable hydrogen bonds with protein and receptor targets, which is responsible for specific biological activity and drug properties . Researchers value this scaffold for its capability to modulate drug potency and selectivity, and to fine-tune crucial drug-like properties in the development of therapeutic agents . The conformational and physicochemical properties of diaryl ureas like this compound are a key area of study. The substituents on the nitrogen atoms of the urea moiety play a critical role in its conformational preferences, which can influence how the molecule interacts with its biological target . The presence of the sterically bulky 2,6-diisopropylphenyl group can be leveraged to control molecular conformation and potentially enhance selectivity. The urea group itself impacts the molecule's overall hydrogen bonding capability, aqueous solubility, and permeability, all of which are vital factors for a compound's absorption and bioavailability . In research settings, such urea-containing compounds are also explored beyond direct therapeutics, serving as key motifs for the generation of peptidomimetics and as valuable linkers in the development of antibody-drug conjugates . This product is intended for research purposes only.

Properties

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-13(2)16-11-8-12-17(14(3)4)18(16)21-19(22)20-15-9-6-5-7-10-15/h5-14H,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGROQBDTIFHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ureas

N-(4-Chlorophenyl)-N'-phenylurea
  • Structure : Features a chlorine substituent on the para position of the phenyl group.
  • Properties : The electron-withdrawing Cl group increases polarity but reduces steric bulk compared to the diisopropylphenyl group.
  • Applications : Used as a catalyst in stereoselective polymerization of lactides, though with lower activity (yields ~70–80%) compared to N-(2,6-diisopropylphenyl)-N'-phenylurea (>90%) due to reduced steric stabilization .
N-(2,6-Dimethylphenyl)-N'-phenylurea
  • Structure : Methyl groups at the 2,6-positions provide moderate steric hindrance.
  • Properties : Less thermally stable (decomposition at ~180°C) than the diisopropyl analog (decomposition >250°C).
  • Applications: Limited utility in high-temperature catalysis but effective in low-stress polymerizations .
Fenuron (N,N-dimethyl-N'-phenylurea)
  • Structure : Lacks aromatic substituents; dimethyl groups on one nitrogen.
  • Properties : High water solubility but low thermal stability.
  • Applications : Primarily used as a herbicide, contrasting with the catalytic and materials science roles of this compound .

Carbodiimide Derivatives

Bis(2,6-diisopropylphenyl)carbodiimide
  • Structure : Derived from dehydration of this compound.
  • Properties :
    • Molecular weight: 362.56 g/mol
    • Melting point: 235.6°C
    • Thermal stability: Decomposes at 477.7°C, higher than the parent urea .
  • Applications : Used as a stabilizer in polymers (e.g., polypropylene) to prevent hydrolysis, leveraging its steric bulk and reactivity toward water .
N′-(2,6-Diisopropylphenyl)-N′-phenyl carbodiimide
  • Synthesis : Prepared from this compound via catalytic dehydration.
  • Reactivity : Exhibits faster reaction kinetics in Staudinger-type reactions compared to less hindered carbodiimides .

Formamidine and Thioamide Analogs

(E)-N'-(2-Bromophenyl)-N-(2,6-diisopropylphenyl)formamidine
  • Structure : Replaces the urea carbonyl with a formamidine group.
  • Properties: Dihedral angle between phenyl rings: 57.62° (vs. ~77° in urea analogs).
N-(2,6-Diisopropylphenyl)thioamide
  • Structure : Thioamide analog with S replacing O.
  • Properties :
    • Hydrogen-bonding: Forms N–H⋯S chains in crystal lattices, unlike urea’s N–H⋯O networks.
    • Dihedral angle: 77.6° between aryl rings, enhancing crystallinity .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) Thermal Stability (°C) Notable Applications
This compound 310.43 ~240 (decomp.) >250 Polymerization catalysis, materials
Bis(2,6-diisopropylphenyl)carbodiimide 362.56 235.6 477.7 Polymer stabilizer
N-(4-Chlorophenyl)-N'-phenylurea 242.68 ~180 (decomp.) 200 Low-temperature catalysis
Fenuron 164.20 124–126 <150 Herbicide

Q & A

Basic: What are the recommended synthetic routes for N-(2,6-diisopropylphenyl)-N'-phenylurea, and how can reaction conditions be optimized?

The synthesis typically involves the condensation of 2,6-diisopropylaniline with phenyl isocyanate under anhydrous conditions. Key parameters include:

  • Solvent selection : Use dry toluene or dichloromethane to minimize side reactions.
  • Catalyst : Triethylamine (0.5–1.0 equiv) improves yield by scavenging HCl byproducts .
  • Temperature : Maintain 0–5°C during initial mixing to control exothermicity, followed by room-temperature stirring for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. Comparative studies show that steric hindrance from the 2,6-diisopropyl groups necessitates longer reaction times compared to less-substituted analogs .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry. The N–H proton appears as a broad singlet (~δ 8.5–9.0 ppm), while isopropyl groups show distinct doublets (δ 1.2–1.5 ppm) .
  • X-ray diffraction : Single-crystal analysis reveals a twisted urea core. For example, the dihedral angle between phenyl rings in related structures ranges from 57° to 77°, influenced by steric effects from the 2,6-diisopropyl substituents . Use SHELX (SHELXL-2018) for refinement, ensuring R-factor < 0.06 with high-resolution data (<1.0 Å) .

Intermediate: How does this compound interact with biological targets, and what assays validate its inhibitory potential?

  • Kinase inhibition : Molecular docking (e.g., AutoDock Vina) predicts binding to CDK1/CDK2 ATP pockets. Key interactions include hydrogen bonding with the urea NH and hydrophobic contacts with isopropyl groups .
  • Validation : Use fluorescence polarization assays with purified kinases (IC50_{50} determination) or cell-based proliferation assays (e.g., MTT in cancer lines). Cross-validate with SPR to quantify binding kinetics .

Advanced: What computational strategies are effective for analyzing electronic properties and reaction mechanisms of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. HOMO-LUMO analysis reveals electron-deficient urea carbonyl, making it susceptible to nucleophilic attack .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to study conformational stability. The 2,6-diisopropyl groups reduce torsional flexibility, enhancing binding specificity .

Advanced: How do crystallographic data resolve contradictions between predicted and observed molecular conformations?

Discrepancies often arise from packing forces. For example:

  • Hydrogen bonding : N–H⋯O interactions in the crystal lattice force phenyl rings into non-coplanar arrangements, differing from gas-phase DFT predictions .
  • Thermal motion : Anisotropic displacement parameters (ADPs) highlight dynamic disorder in isopropyl groups, requiring TLS refinement to improve model accuracy .

Intermediate: How do structural modifications (e.g., halogenation) alter bioactivity, and how can SAR studies be designed?

  • Substituent effects : Replace phenyl with 2-bromophenyl to enhance π-stacking (IC50_{50} improves 3-fold in CDK2 inhibition) .
  • SAR protocol :
    • Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing groups at the para position).
    • Test in enzymatic and cellular assays.
    • Perform QSAR modeling using descriptors like logP, polar surface area, and electrostatic potential maps .

Advanced: What radiopharmaceutical applications exist for derivatives of this compound?

  • Radiolabeling : Incorporate 131I^{131}I into the phenyl ring for SPECT imaging. Biodistribution studies in murine models show high tumor uptake (e.g., >15% ID/g at 24h post-injection) .
  • Stability testing : Assess in vitro serum stability (37°C, 24h) to confirm resistance to deiodination .

Basic: How do hydrogen-bonding networks in the crystal lattice influence solubility and stability?

  • Packing analysis : N–H⋯O bonds form infinite chains along the b-axis, reducing solubility in polar solvents.
  • Stability : Tight packing increases melting point (>200°C) and shelf life. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .

Intermediate: How does this compound compare to N-(3,4-dimethylphenyl)-N'-phenylurea in terms of reactivity and bioactivity?

  • Reactivity : The 2,6-diisopropyl groups reduce electrophilicity at the urea carbonyl (vs. 3,4-dimethyl analog) due to steric shielding.
  • Bioactivity : Lower IC50_{50} against CDK1 (2.5 μM vs. 8.7 μM for 3,4-dimethyl derivative), attributed to enhanced hydrophobic interactions .

Advanced: What advanced synthetic strategies (e.g., microemulsion polymerization) enable nanoparticle incorporation of this compound?

  • Microemulsion method : Dissolve the compound in styrene monomer, initiate polymerization with AIBN (70°C, N2_2 atmosphere). TEM confirms uniform nanoparticle size (50–100 nm) .
  • Applications : Fluorescent labeling (if conjugated with perylene diimide) or drug delivery systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.